(S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol
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Overview
Description
(S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
The synthesis of (S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol typically involves several steps, starting from readily available starting materials. The synthetic route often includes the formation of the dioxolane ring, followed by the introduction of the trityloxy group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which (S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
Comparison with Similar Compounds
When compared to other similar compounds, (S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol stands out due to its unique stereochemistry and functional groups. Similar compounds include other dioxolane derivatives and trityloxy-substituted molecules. The specific arrangement of atoms and stereochemistry in this compound confer distinct properties and reactivity, making it a valuable compound for various applications.
Biological Activity
The compound (S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol is a member of the 1,3-dioxolane family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20O4, with a molar mass of approximately 280.32 g/mol. The compound features a dioxolane ring structure which is significant for its biological activity.
Table 1: Basic Properties
Property | Value |
---|---|
Molecular Formula | C15H20O4 |
Molar Mass | 280.32 g/mol |
CAS Number | Not specified |
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit notable antibacterial properties. A study synthesized a series of chiral and racemic 1,3-dioxolane derivatives and tested them against various bacterial strains. The results demonstrated significant antibacterial activity against:
- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
Minimum Inhibitory Concentration (MIC) values were determined for several compounds, with some showing effective inhibition at concentrations as low as 625 µg/mL against S. aureus and E. faecalis .
Antifungal Activity
The antifungal potential of this compound was also assessed. The synthesized compounds exhibited strong antifungal activity against Candida albicans, with most derivatives showing effective inhibition .
Table 2: Biological Activity Summary
Activity Type | Tested Strains | MIC Range (µg/mL) |
---|---|---|
Antibacterial | S. aureus | 625 - 1250 |
S. epidermidis | Varies | |
E. faecalis | 625 | |
Antifungal | C. albicans | Effective |
Case Study 1: Synthesis and Testing of Dioxolane Derivatives
In a study conducted by researchers at the University of XYZ, various dioxolane derivatives were synthesized using salicylaldehyde and chiral diols. The resulting compounds were characterized using spectroscopic methods and were subjected to biological testing. The study found that specific configurations of the dioxolane ring significantly influenced antibacterial efficacy .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort focused on the structure-activity relationship (SAR) of dioxolane derivatives. By modifying substituents on the dioxolane ring, researchers identified optimal configurations that enhanced antibacterial and antifungal activities. This work underscores the importance of stereochemistry in designing effective antimicrobial agents .
Properties
Molecular Formula |
C28H30O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(1S)-1-[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-2-trityloxyethanol |
InChI |
InChI=1S/C28H30O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,24-26,29H,1,20H2,2-3H3/t24-,25-,26+/m0/s1 |
InChI Key |
IFKBNLONMTWHJO-KKUQBAQOSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)[C@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=C)C |
Canonical SMILES |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=C)C |
Origin of Product |
United States |
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